![molecular formula C22H24ClN3O3S B2474676 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1189650-65-4](/img/structure/B2474676.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
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Overview
Description
“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride” is a chemical compound. It is a derivative of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This compound is used in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothiazolo[5,4-c]pyridine ring, which is a seven-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The molecular formula is C22H23Cl2N3O3S2, and the average mass is 512.472 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction and a reaction with hydrogen . The Diels–Alder reaction is a cycloaddition reaction that forms a six-membered ring, and the reaction with hydrogen is a reduction reaction that converts a carbonyl group to a hydroxyl group .Scientific Research Applications
Synthesis and Medicinal Chemistry
A comprehensive study focused on the synthesis and conformational analysis of a non-amidine factor Xa inhibitor incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element. This research highlighted the substance's potent oral anti-factor Xa activity and provided valuable insights into its binding mode and stability through X-ray crystal analysis and energy calculations (Haginoya et al., 2004).
In another study, the synthesis of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines was undertaken. This research explored the in vitro inhibitory activities of the compounds against factor Xa and coagulation, demonstrating that certain compounds, specifically 3c and 3d, exhibited potent inhibitory activities when administered orally to rats (Haginoya et al., 2004).
Another research avenue involved the synthesis of 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives containing triazole and other heterocycle substituents. This study not only assessed the anticonvulsant activity of the compounds but also delved into their neurotoxicity and potential interactions with the benzodiazepine‐binding site on gamma‐aminobutyric acid A (GABAA) receptors, revealing significant insights into the compound's mechanism of action (Wang et al., 2019).
Future Directions
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S.ClH/c1-27-18-9-8-16(12-19(18)28-2)21(26)24-22-23-17-10-11-25(14-20(17)29-22)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFJQOILDJCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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